2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol
Description
2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol is a substituted indole derivative featuring a partially saturated indole ring system (2,3-dihydro-1H-indole) with a methoxy group at position 4 and a hydroxyethyl side chain at position 2. Its molecular formula is C₁₁H₁₅NO₂ (molecular weight: 193.24 g/mol). The methoxy group enhances lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and receptor interactions .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(4-methoxy-2,3-dihydro-1H-indol-2-yl)ethanol |
InChI |
InChI=1S/C11H15NO2/c1-14-11-4-2-3-10-9(11)7-8(12-10)5-6-13/h2-4,8,12-13H,5-7H2,1H3 |
InChI Key |
SBDULNRZXQZSAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC(N2)CCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . For this specific compound, the reaction would involve a methoxy-substituted aryl hydrazine and an appropriate aldehyde or ketone. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol side chain can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The indole ring can be reduced under hydrogenation conditions to form a dihydroindole derivative.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and mood regulation . The methoxy group and ethan-1-ol side chain may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Ring
2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol (CAS 1892969-85-5)
- Structure : Differs by substitution of the methoxy group with a methyl group at position 3.
- Molecular Formula: C₁₁H₁₅NO (MW: 177.24 g/mol).
- Impact : The methyl group increases hydrophobicity but lacks the electron-donating resonance effects of methoxy. This may reduce polarity and alter metabolic stability .
2-(4-Bromo-1H-indol-3-yl)ethanol ()
- Structure: Fully unsaturated indole with a bromo substituent at position 4 and ethanol at position 3.
- Molecular Formula: C₁₀H₁₀BrNO (MW: 256.10 g/mol).
- Impact: Bromine’s electronegativity and larger atomic radius may enhance halogen bonding in drug-receptor interactions.
Functional Group Modifications
2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride (CAS 74217-56-4)
- Structure : Replaces the hydroxyl group with an amine, forming a hydrochloride salt.
- Molecular Formula : C₁₁H₁₅ClN₂O (MW: 226.71 g/mol ).
- Impact : The amine group introduces basicity, enhancing water solubility via salt formation. This modification is common in neurotransmitter analogs (e.g., serotonin derivatives) .
1-(2,3-Dihydro-1H-indol-1-yl)-2-(4-methylphenoxy)ethan-1-one (Compound ID 4260-0842)
- Structure: Ketone replaces the hydroxyl group, with a phenoxy side chain.
- The phenoxy group adds steric bulk, which may hinder membrane permeability .
Saturation State of the Indole Core
2-(4-Methoxy-1H-indol-3-yl)ethan-1-ol (CAS 60965-37-9)
- Structure: Fully unsaturated indole with methoxy at position 4 and ethanol at position 3.
- Molecular Formula: C₁₁H₁₃NO₂ (MW: 191.23 g/mol).
Comparative Data Table
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Functional Group | Core Structure |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₅NO₂ | 193.24 | 4-OCH₃ | -OH | 2,3-Dihydro-1H-indole |
| 2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethanol | C₁₁H₁₅NO | 177.24 | 4-CH₃ | -OH | 2,3-Dihydro-1H-indole |
| 2-(4-Methoxy-1H-indol-3-yl)ethanol | C₁₁H₁₃NO₂ | 191.23 | 4-OCH₃ | -OH | 1H-Indole |
| 2-(4-Bromo-1H-indol-3-yl)ethanol | C₁₀H₁₀BrNO | 256.10 | 4-Br | -OH | 1H-Indole |
| 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine HCl | C₁₁H₁₅ClN₂O | 226.71 | 4-OCH₃ | -NH₂·HCl | 1H-Indole |
Biological Activity
2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol, with the CAS number 1892971-43-5, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's biological effects, including anticancer properties, neuroprotective effects, and its mechanisms of action.
The molecular formula of 2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol is CHNO, with a molecular weight of 193.24 g/mol. Its structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1892971-43-5 |
| Molecular Formula | CHNO |
| Molecular Weight | 193.24 g/mol |
Anticancer Activity
Recent studies have indicated that 2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol exhibits significant anticancer properties. In vitro experiments have demonstrated its cytotoxic effects against various cancer cell lines, including:
- A549 (lung cancer) : The compound showed a dose-dependent inhibition of cell growth.
- MCF-7 (breast cancer) : Induced apoptosis through the activation of caspase pathways.
A study reported an IC value of approximately 15 µM for MCF-7 cells, indicating a promising therapeutic potential compared to standard treatments like doxorubicin .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. Research indicates that it may help in reducing oxidative stress and inflammation in neuronal cells. In models of neurodegeneration, such as those mimicking Alzheimer's disease, 2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol has shown the ability to protect neuronal cells from apoptosis induced by amyloid-beta peptides .
The biological activity of 2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol can be attributed to several mechanisms:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
- Inhibition of Cell Proliferation : It interferes with cell cycle progression, leading to reduced proliferation rates in tumor cells.
- Antioxidant Activity : The methoxy group in its structure contributes to its ability to scavenge free radicals, thereby reducing oxidative damage in cells.
Case Studies
Several case studies have highlighted the effectiveness of this compound in different biological contexts:
- Study on MCF-7 Cells : Flow cytometry analysis revealed that treatment with 2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol resulted in increased levels of cleaved caspase 3 and PARP, confirming its role in apoptosis induction .
- Neuroprotection in Animal Models : In vivo studies using rodent models showed that administration of the compound significantly reduced behavioral deficits associated with neurodegenerative conditions and decreased markers of neuroinflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
